Pyridine, 2-methyl-4-(3-nitrophenyl)-
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Overview
Description
2-Methyl-4-(3-nitrophenyl)pyridine is an organic compound that belongs to the class of nitrophenylpyridines This compound is characterized by a pyridine ring substituted with a methyl group at the 2-position and a nitrophenyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(3-nitrophenyl)pyridine typically involves the nitration of 2-methyl-4-phenylpyridine. One common method is the reaction of 2-methyl-4-phenylpyridine with nitric acid in the presence of sulfuric acid, which introduces the nitro group at the meta position of the phenyl ring . The reaction conditions usually involve maintaining a low temperature to control the nitration process and prevent over-nitration.
Industrial Production Methods
Industrial production of 2-Methyl-4-(3-nitrophenyl)pyridine may involve continuous flow synthesis techniques. These methods allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product . The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(3-nitrophenyl)pyridine undergoes various chemical reactions, including:
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: 2-Methyl-4-(3-aminophenyl)pyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-4-(3-nitrophenyl)pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-4-(3-nitrophenyl)pyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects . The compound may also act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-(4-nitrophenyl)pyridine: Similar structure but with the nitro group at the para position.
2-Methyl-4-(2-nitrophenyl)pyridine: Similar structure but with the nitro group at the ortho position.
2-Methyl-4-(3-aminophenyl)pyridine: Reduction product of 2-Methyl-4-(3-nitrophenyl)pyridine.
Uniqueness
2-Methyl-4-(3-nitrophenyl)pyridine is unique due to the specific positioning of the nitro group, which influences its chemical reactivity and biological activity. The meta position of the nitro group allows for distinct interactions with other molecules, making it a valuable compound for various applications .
Properties
CAS No. |
4385-82-4 |
---|---|
Molecular Formula |
C12H10N2O2 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
2-methyl-4-(3-nitrophenyl)pyridine |
InChI |
InChI=1S/C12H10N2O2/c1-9-7-11(5-6-13-9)10-3-2-4-12(8-10)14(15)16/h2-8H,1H3 |
InChI Key |
DWWATEVVFBMVDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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